Imipramine-d6 N-Oxide Monohydrate is a deuterated derivative of Imipramine, a tricyclic antidepressant. This compound is primarily utilized in research settings due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical studies. The molecular formula for Imipramine-d6 N-Oxide Monohydrate is with a molecular weight of approximately 320.46 g/mol .
The compound is synthesized from Imipramine through a process known as N-oxidation, typically catalyzed by flavin-containing monooxygenase enzymes. This reaction is essential for producing the N-oxide form of Imipramine, which retains the pharmacological properties of the parent compound while providing enhanced analytical capabilities due to its deuterium labeling .
The synthesis of Imipramine-d6 N-Oxide Monohydrate involves the following key steps:
The industrial production of Imipramine-d6 N-Oxide Monohydrate mirrors laboratory synthesis but on a larger scale, emphasizing controlled environments to ensure compound purity and stability. Quality control measures are rigorously implemented to meet research-grade standards .
Imipramine-d6 N-Oxide Monohydrate has a complex molecular structure characterized by:
The structural data indicates that Imipramine-d6 N-Oxide Monohydrate retains the core structure of Imipramine while incorporating deuterium atoms, enhancing its stability and providing unique properties for analytical applications.
Imipramine-d6 N-Oxide Monohydrate primarily undergoes oxidation reactions. The key reaction involves:
The reaction conditions favoring this transformation include:
Imipramine-d6 N-Oxide Monohydrate functions by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This inhibition results in increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating symptoms associated with depression. The mechanism elucidates its role in neuropharmacology, particularly concerning tricyclic antidepressants .
Imipramine-d6 N-Oxide Monohydrate has several significant applications in scientific research:
This compound's stable isotope labeling makes it an invaluable tool in various research fields, enhancing our understanding of drug action and metabolism.
Flavin-containing monooxygenases (FMOs) are pivotal in the biosynthesis of N-oxide metabolites, including imipramine-d6 N-oxide. These microsomal enzymes utilize NADPH and O₂ to catalyze the oxygenation of tertiary amines, producing polar N-oxide derivatives. In rat thoracic aortic endothelial cells (TAECs), FMO-mediated oxidation converts imipramine to its N-oxide form with high regioselectivity. This reaction proceeds via a nucleophilic attack on the oxygen atom of the FAD hydroperoxide intermediate, forming a transient "Criegee intermediate" that rearranges to the stable N-oxide [8]. The reaction exhibits strict NADPH dependency, as NADPH provides reducing equivalents necessary for FAD reduction—a prerequisite for oxygen activation. The enzymatic pathway is distinct from cytochrome P450 (CYP)-mediated N-demethylation, which competes for the same substrate but yields desipramine as the primary metabolite [8].
Deuterium labeling at the N-dimethyl group (d6) enhances isotopic stability and minimizes metabolic interference in mass spectrometry-based assays. Imipramine-d6 N-oxide monohydrate (C₁₉H₁₈D₆N₂O·H₂O; MW 320.46) incorporates six deuterium atoms at the terminal methyl groups of the tertiary amine, creating a distinct mass shift (+6 Da) from non-deuterated analogs [1] [2].
Two primary methodologies exist for synthesizing imipramine-d6 N-oxide: enzymatic (FMO-catalyzed) and chemical (peracid-mediated) oxidation.
Table 1: Comparative Analysis of Imipramine-d6 N-Oxidation Methods
Parameter | Enzymatic Oxidation | Chemical Oxidation |
---|---|---|
Catalyst | FMO/NADPH system | m-Chloroperbenzoic acid (mCPBA) |
Reaction Temp | 37°C | 0–25°C |
Deuterium Retention | >98% | 90–95% |
Byproducts | Desipramine-d6 (<5%) | Norimipramine derivatives (8–12%) |
Yield | 60–75% | 85–92% |
Purification | Complex (affinity chromatography) | Simple (crystallization) |
Limitations: Low volumetric yield; requires cofactor regeneration systems.
Chemical Route:
Reaction parameters critically influence the efficiency and selectivity of imipramine-d6 N-oxide synthesis.
Table 2: Optimization Parameters for Enzymatic N-Oxidation
Parameter | Optimal Condition | Effect on Yield | Mechanistic Basis |
---|---|---|---|
pH | 8.4–9.0 | Maximal (75%) | Enhanced FMO activity; substrate deprotonation |
NADPH Concentration | 0.5–1.0 mM | Critical below 0.2 mM | Cofactor saturation kinetics |
Detergents | 0.1% n-Octylamine | +40% activation | Membrane permeabilization; FMO conformational shift |
Mg²⁺ | 25 mM | +25% activation | Stabilizes NADPH binding |
Methimazole | 0.8 μM (Ki) | Competitive inhibition | Competes for FMO oxygen-binding site |
Concluding Remarks
The synthesis of imipramine-d6 N-oxide monohydrate leverages both enzymatic and chemical strategies, with deuterium labeling ensuring analytical robustness in neurotransmitter research. Optimization of pH, cofactors, and detergents maximizes FMO-mediated N-oxidation efficiency, while chemical routes offer scalability at moderate deuterium retention.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7